N-(sec-butyl)-4-methyl-2,6-dinitroaniline
Overview
Description
N-(sec-butyl)-4-methyl-2,6-dinitroaniline is an organic compound that belongs to the class of dinitroanilines It is characterized by the presence of a secondary butyl group attached to the nitrogen atom, a methyl group at the 4-position, and two nitro groups at the 2- and 6-positions on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-4-methyl-2,6-dinitroaniline typically involves the nitration of 4-methyl-2,6-dinitroaniline followed by the introduction of the sec-butyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-4-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(sec-butyl)-4-methyl-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets and pathways. The nitro groups on the aromatic ring can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-2,6-dinitroaniline
- N-(sec-butyl)-4-methyl-2-nitroaniline
- N-(sec-butyl)-4-methyl-2,6-diaminoaniline
Uniqueness
N-(sec-butyl)-4-methyl-2,6-dinitroaniline is unique due to the specific positioning of the nitro groups and the sec-butyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-butan-2-yl-4-methyl-2,6-dinitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-4-8(3)12-11-9(13(15)16)5-7(2)6-10(11)14(17)18/h5-6,8,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZHUYOLKQDSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230309 | |
Record name | 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866157-52-0 | |
Record name | 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866157-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-N-(1-methylpropyl)-2,6-dinitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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